An In-depth Technical Guide to 2,2-Difluoro-1-(4-methoxyphenyl)ethanol: Synthesis, Properties, and Applications
An In-depth Technical Guide to 2,2-Difluoro-1-(4-methoxyphenyl)ethanol: Synthesis, Properties, and Applications
Introduction: The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The unique physicochemical properties conferred by fluorine—such as increased metabolic stability, enhanced lipophilicity, and altered pKa—can profoundly improve the pharmacokinetic and pharmacodynamic profile of drug candidates.[1] Within the arsenal of fluorine-containing motifs, the gem-difluoroalkane group (CF₂) is of particular interest. The difluoromethyl group (CF₂H) is recognized as a lipophilic bioisostere of a hydroxyl or thiol group, capable of acting as a hydrogen bond donor, which makes it a valuable functional group in drug design.[1] This guide provides a detailed technical overview of 2,2-difluoro-1-(4-methoxyphenyl)ethanol, a representative α,α-difluoro-α-aryl-ethanol, focusing on its synthesis, properties, and potential applications for researchers in drug development and synthetic chemistry.
Physicochemical and Spectroscopic Properties
The precise experimental characterization of 2,2-difluoro-1-(4-methoxyphenyl)ethanol is not widely reported in publicly accessible literature. However, its core properties can be defined, and others can be reliably predicted or inferred from closely related analogs.
Core Chemical Identifiers
| Property | Value | Source |
| IUPAC Name | 2,2-difluoro-1-(4-methoxyphenyl)ethanol | - |
| CAS Number | 130728-23-3 | [2] |
| Molecular Formula | C₉H₁₀F₂O₂ | - |
| Molecular Weight | 188.17 g/mol | - |
| Canonical SMILES | COC1=CC=C(C=C1)C(C(F)F)O | - |
| Predicted XlogP | 1.9 | - |
Comparative Physicochemical Data
To provide context, the properties of the non-fluorinated and trifluorinated analogs are presented below. It is anticipated that the boiling point of the target compound will fall between these two values.
| Compound | Molecular Formula | Molecular Weight | Boiling Point |
| 1-(4-Methoxyphenyl)ethanol (Non-fluorinated analog) | C₉H₁₂O₂ | 152.19 g/mol | 248-250 °C (atm) |
| 2,2-Difluoro-1-(4-methoxyphenyl)ethanol | C₉H₁₀F₂O₂ | 188.17 g/mol | Not Reported |
| 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol (Trifluoro analog) | C₉H₉F₃O₂ | 206.16 g/mol | 87-88 °C (1 mmHg)[3] |
Projected Spectroscopic Characterization
While experimental spectra are not available, the expected features can be predicted based on the structure and data from analogous compounds.
-
¹H NMR:
-
Aromatic Protons: Two distinct doublets in the δ 6.8-7.4 ppm range, characteristic of a 1,4-disubstituted benzene ring.
-
CHF₂ Proton: A triplet of doublets (or triplet of triplets) between δ 5.8-6.2 ppm due to coupling with the two fluorine atoms (²JHF) and the adjacent methine proton (³JHH).
-
CH(OH) Proton: A multiplet (likely a doublet of triplets) around δ 5.0 ppm, coupled to the CHF₂ proton and the hydroxyl proton.
-
Methoxy Protons: A sharp singlet at approximately δ 3.8 ppm.
-
Hydroxyl Proton: A broad singlet with a variable chemical shift.
-
-
¹⁹F NMR: A doublet of doublets is expected, arising from geminal coupling (²JFF) if the fluorines are diastereotopic, and coupling to the CHF₂ proton (²JFH).
-
¹³C NMR: Key signals would include the methoxy carbon (~55 ppm), the carbon bearing the hydroxyl group (~70-75 ppm, split into a triplet by the two fluorine atoms), the difluoromethyl carbon (~115-120 ppm, appearing as a triplet due to ¹JCF), and the aromatic carbons.
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: Expected at m/z 189.07.
-
[M+Na]⁺: Expected at m/z 211.05.
-
[M+H-H₂O]⁺: A fragment corresponding to the loss of water at m/z 171.06.
-
Synthesis Protocol: Nucleophilic Difluoromethylation
The most direct and contemporary method for synthesizing 2,2-difluoro-1-(4-methoxyphenyl)ethanol is the nucleophilic addition of a difluoromethyl anion equivalent to the precursor aldehyde, 4-methoxybenzaldehyde. (Difluoromethyl)trimethylsilane (TMSCF₂H) is an effective reagent for this transformation, activated by a fluoride source.[4]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
Detailed Step-by-Step Methodology
This protocol is adapted from established procedures for the difluoromethylation of aromatic aldehydes.[4][5]
-
Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add cesium fluoride (CsF, 1.5 eq). Flame-dry the flask under high vacuum and backfill with an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF, 0.5 M relative to the aldehyde). To this suspension, add 4-methoxybenzaldehyde (1.0 eq) via syringe, followed by the dropwise addition of (difluoromethyl)trimethylsilane (TMSCF₂H, 1.2 eq).
-
Reaction: Stir the resulting mixture vigorously at room temperature. The reaction progress should be monitored periodically (e.g., every 2 hours) by thin-layer chromatography (TLC) or by analyzing aliquots via GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, carefully quench the reaction by pouring the mixture into a separatory funnel containing a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 2,2-difluoro-1-(4-methoxyphenyl)ethanol.
Underlying Mechanism
The reaction proceeds via a well-established nucleophilic addition mechanism.
Caption: Mechanism of nucleophilic difluoromethylation.
The fluoride ion from CsF acts as a catalyst, attacking the silicon atom of TMSCF₂H to generate a transient, highly nucleophilic difluoromethyl anion ("CF₂H⁻"). This anion then attacks the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. The resulting alkoxide intermediate is subsequently protonated during the aqueous workup to yield the final alcohol product.
Potential Applications in Drug Development
While no specific biological activities have been reported for 2,2-difluoro-1-(4-methoxyphenyl)ethanol itself, its structural motif is highly relevant to medicinal chemistry.
-
Hydroxyl Group Bioisostere: The α,α-difluoroethanol moiety can serve as a more lipophilic and metabolically robust replacement for a secondary alcohol or catechol group in a parent drug molecule. This can improve cell permeability and reduce susceptibility to oxidative metabolism.
-
Modulation of Acidity: The electron-withdrawing nature of the two fluorine atoms lowers the pKa of the adjacent hydroxyl group, making it a stronger hydrogen bond donor compared to its non-fluorinated counterpart. This can enhance binding affinity to target proteins.
-
Building Block for Complex Molecules: This compound is a valuable chiral or prochiral building block. The hydroxyl group can be further functionalized, used as a handle for coupling reactions, or oxidized to the corresponding ketone, providing entry into a diverse range of more complex fluorinated molecules.
Safety and Handling
-
General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reagent Hazards: 4-methoxybenzaldehyde is an irritant. (Difluoromethyl)trimethylsilane is flammable. Cesium fluoride is hygroscopic and an irritant. Anhydrous DMF is a reproductive toxin.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
-
Hu, J., & Zhang, W. (2008). Enantioselective nucleophilic difluoromethylation of aromatic aldehydes with Me3SiCF2SO2Ph and PhSO2CF2H reagents catalyzed by chiral quaternary ammonium salts. Beilstein Journal of Organic Chemistry, 4, 21. [Link]
-
Kotun, S. P., & DesMarteau, D. D. (2003). Difluoromethylation of carbonyl compounds with (difluoromethyl)trimethylsilane. Fluorine notes, 5(30). [Link]
-
Prakash, G. K. S., & Hu, J. (2007). Nucleophilic Difluoromethylation of Primary Alkyl Halides Using Difluoromethyl Phenyl Sulfone as a Difluoromethyl Anion Equivalent. The Journal of Organic Chemistry, 72(4), 1370–1373. [Link]
-
Zhang, W., & Hu, J. (2008). Enantioselective nucleophilic difluoromethylation of aromatic aldehydes with Me3SiCF2SO2Ph and PhSO2CF2H reagents catalyzed by chiral quaternary ammonium salts. PubMed. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). (Difluoromethyl)trimethylsilane: A Versatile Reagent for Organic Synthesis. Pharma Focus Asia. [Link]
-
ChemSynthesis. (n.d.). 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanol. Retrieved from [Link]
Sources
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. 130728-23-3|2,2-Difluoro-1-(4-methoxyphenyl)ethanol|BLD Pharm [bldpharm.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. notes.fluorine1.ru [notes.fluorine1.ru]
- 5. BJOC - Enantioselective nucleophilic difluoromethylation of aromatic aldehydes with Me3SiCF2SO2Ph and PhSO2CF2H reagents catalyzed by chiral quaternary ammonium salts [beilstein-journals.org]
